molecular formula C17H13ClN2O4 B6266010 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline CAS No. 1803599-75-8

2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline

Cat. No.: B6266010
CAS No.: 1803599-75-8
M. Wt: 344.7
InChI Key:
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Description

2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline is a synthetic organic compound with the molecular formula C17H13ClN2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 2-position of the phenoxymethyl moiety, and a nitro group at the 5-position of the phenoxymethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Another approach involves the use of quinoline heterocycles, which can be synthesized through established protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 2-chloro-3-(2-methoxy-5-aminophenoxymethyl)quinoline.

    Oxidation: Formation of quinoline derivatives with aldehyde or carboxylic acid functionalities.

Scientific Research Applications

2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(2-methoxyphenoxymethyl)quinoline
  • 2-chloro-3-(2-nitrophenoxymethyl)quinoline
  • 2-chloro-3-(5-nitrophenoxymethyl)quinoline

Uniqueness

2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenoxymethyl moiety enhances its potential for diverse chemical reactions and biological activities.

Properties

CAS No.

1803599-75-8

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7

Purity

95

Origin of Product

United States

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